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Compound of Interest

Compound Name: HCM-006

Cat. No.: B3069248 Get Quote

An experimental protocol for the culture of Human Cardiac Myocytes (HCM) is detailed below,

providing researchers, scientists, and drug development professionals with comprehensive

application notes and methodologies. While the specific designation "HCM-006" did not

correspond to a single, universally recognized cell line in broad searches, "HCM" is a common

abbreviation for Human Cardiac Myocytes. The following protocols are based on established

methods for the culture of these cells.

Application Notes
Human Cardiac Myocytes (HCM) are primary cells isolated from the ventricles of the adult

human heart.[1] These cells are crucial for in vitro research into cardiac diseases,

pharmacological studies, and toxicological screenings.[1] HCM behave as progenitor cells in

culture and can be maintained for at least 15 population doublings, making them suitable for

long-term experiments.[1] It is important to note that these cultured HCM are not fully

differentiated and do not spontaneously beat in vitro.[1] For optimal growth and viability, it is

recommended to use a complete cardiac myocyte medium and to coat culture flasks with poly-

L-lysine.

Quantitative Data Summary
A summary of the key quantitative parameters for the successful culture of Human Cardiac

Myocytes is provided in the table below for easy reference.
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Parameter Value Unit Notes

Seeding Density 7,500 cells/cm²

For both initial culture

from cryopreserved

cells and sub-

culturing.[2]

Poly-L-Lysine Coating 2 µg/cm²
All culture flasks must

be coated.[2]

Centrifugation Speed 500 x g
For pelleting cells

during sub-culture.[2]

Centrifugation

Temperature
4 °C

For pelleting cells

during sub-culture.[2]

Centrifugation Time 5 minutes
For pelleting cells

during sub-culture.[2]

Incubation

Temperature
37 °C

Standard cell culture

condition.[2]

CO₂ Concentration 5 %
In a humidified

incubator.[2]

Recovery Time Post-

Thaw
16 hours

Before changing the

medium to remove

cryopreservative.[2]

Sub-culture

Confluency
90 %

Cells should be

passaged when they

reach this density.[2]

Accutase Incubation 10-15 minutes
For cell detachment

during sub-culture.[2]

Media Change

Frequency
Every other day

After the initial post-

seeding change.[2]
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Initiation of Culture from Cryopreserved Human Cardiac
Myocytes
This protocol details the steps for thawing and establishing a culture of HCM from a frozen vial.

Materials:

Cryopreserved Human Cardiac Myocytes (e.g., ScienCell, Cat# 6201)

Cardiac Myocyte Medium (CMM)

Poly-L-Lysine coated T225 culture flasks

37°C water bath

Sterile pipettes

Humidified incubator (37°C, 5% CO₂)

Procedure:

Rapidly thaw the vial of cryopreserved cells by gently rotating it in a 37°C water bath.

Once the ice crystals have disappeared, immediately dispense the contents of the vial into a

poly-L-lysine coated flask at a density of 7,500 cells/cm².[2]

Allow the cells to recover for 16 hours in a 37°C, 5% CO₂ humidified incubator.[2]

The following morning, aspirate the medium containing the cryopreservative and replace it

with fresh, pre-warmed Cardiac Myocyte Medium.[2]

Change the medium the day after seeding and every other day thereafter.[2]

Sub-culture of Human Cardiac Myocytes
This protocol describes the procedure for passaging adherent HCM when they have reached

the optimal confluency.

Materials:
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Confluent culture of Human Cardiac Myocytes

Cardiac Myocyte Medium (CMM)

Phosphate Buffered Saline (1X PBS), sterile and warm

Accutase Enzyme Cell Detachment Medium

Sterile pipettes

Centrifuge

Hemocytometer or automated cell counter

Poly-L-Lysine coated culture flasks

Procedure:

Propagate the cells until they reach 90% confluency.[2]

Aspirate the culture medium from the flask.

Wash the cell monolayer with warm 1X PBS.[2]

Add 15 mL of Accutase to the flask and return it to the incubator for 10-15 minutes, or until

the cells detach.[2]

Immediately collect the detached cells and rinse the flask with warm 1X PBS to collect any

residual cells.

Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.[2]

Gently resuspend the cell pellet in fresh, warm Cardiac Myocyte Medium.

Perform a cell count using a hemocytometer and Trypan blue to assess viability.

Seed new poly-L-lysine coated flasks at a density of 7,500 cells/cm².[2]
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Record each sub-culture event as a passage. Primary cells will typically senesce after 4-5

passages.[2]
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Caption: Workflow for HCM cell culture from thawing to sub-culturing.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3069248?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Signal

Receptor

Binds

Second Messengers

Activates

Kinase Cascade

Initiates

Transcription Factor

Phosphorylates

Gene Expression

Regulates

Cellular Response

Leads to

Click to download full resolution via product page

Caption: A generalized signal transduction pathway in cardiac myocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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